molecular formula C14H11F2N3O2 B5854124 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide

4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide

Cat. No. B5854124
M. Wt: 291.25 g/mol
InChI Key: HCLVQYHLCDDNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide, also known as DFB, is an organic compound that belongs to the class of benzamides. It is a white crystalline solid that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). DFB has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition by 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide may lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CAs are involved in the regulation of pH balance in cells, and their inhibition by 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide may lead to the disruption of cellular processes and the induction of cell death.
Biochemical and Physiological Effects:
4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In diabetic mice, 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammatory models, 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide in lab experiments is its high potency and selectivity for certain enzymes, such as HDACs and CAs. This allows for the specific targeting of these enzymes and the study of their role in various disease models. However, one limitation of using 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide is its potential toxicity and side effects, which may limit its use in certain experiments or disease models.

Future Directions

There are several future directions for the study of 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide and its potential therapeutic applications. One direction is the development of more potent and selective analogs of 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide for the treatment of cancer and other diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide in vivo, which may provide insights into its efficacy and safety in humans. Additionally, the study of the combination of 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide involves the reaction of 2,4-difluoroaniline with phosgene to form 2,4-difluorophenyl isocyanate. This intermediate is then reacted with 4-aminobenzoic acid to yield 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide. The overall reaction scheme is shown below:

Scientific Research Applications

4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and inflammation. In cancer research, 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has also been studied for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

4-[(2,4-difluorophenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2/c15-9-3-6-12(11(16)7-9)19-14(21)18-10-4-1-8(2-5-10)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLVQYHLCDDNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2,4-Difluorophenyl)carbamoyl]amino}benzamide

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